4-(2-fluoro-5-nitrophenyl)benzoic acid
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Overview
Description
2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine and nitro groups on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid typically involves the nitration of a fluorinated biphenyl precursor. One common method includes the reaction of 2-fluoro-1,1’-biphenyl with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing advanced reactors and continuous flow systems to optimize reaction efficiency and minimize by-products. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: Formation of 2’-Amino-5’-nitro[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Biology: Employed in the development of bioimaging agents and as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
2-Fluoro-5-nitropyridine: Shares similar structural features but differs in the position of the nitro group and the presence of a pyridine ring instead of a biphenyl structure.
5-Fluoro-2-nitrobenzoic acid: Another related compound with a different arrangement of functional groups on a benzoic acid core.
Uniqueness: 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTUIFCLGQHDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547867 |
Source
|
Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-33-2 |
Source
|
Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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